N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE
Overview
Description
N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzene sulfonamide group, and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the benzene sulfonamide group, and the addition of methyl substituents. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of new functional groups, such as halides or alkyl groups.
Scientific Research Applications
N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers are investigating its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: This compound is used in the development of new materials, such as polymers or coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
Benzene, (1-methylpropyl)-: This compound has a similar benzene ring structure but lacks the pyrazole and sulfonamide groups.
1-Propanamine, 2-methyl-N-(2-methylpropyl)-: This compound has a similar amine structure but differs in its overall molecular framework.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-4-(2-methylpropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-16(2)14-18-8-10-20(11-9-18)27(25,26)23-21-12-13-24(22-21)15-19-7-5-4-6-17(19)3/h4-13,16H,14-15H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMLJDSQLZOYST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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